

Application Note: HPLC-MS Analysis of 31-Norlanostenol in Extracts

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Compound of Interest

Compound Name: 31-Norlanostenol

Cat. No.: B12431756

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Audience: Researchers, scientists, and drug development professionals.

Introduction

31-Norlanostenol is a significant sterol intermediate in the cholesterol biosynthesis pathway. Its accurate quantification in various biological and pharmaceutical extracts is crucial for understanding metabolic processes and for the quality control of related drug products. This application note provides a detailed protocol for the analysis of **31-Norlanostenol** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method offers high sensitivity and selectivity for the quantification of **31-Norlanostenol** in complex matrices.

Experimental Protocols

1. Sample Preparation: Extraction of **31-Norlanostenol** from Biological Matrices

This protocol is adapted from established methods for sterol extraction.^{[1][2]}

- Materials:
 - Chloroform
 - Methanol
 - Phosphate Buffered Saline (PBS)

- Toluene
- Hexane
- Isopropanol
- Ethanolic potassium hydroxide (KOH) solution (prepared by mixing 15 mL of 45% w/w KOH with ethanol to a final volume of 100 mL).^[2]
- Deuterated internal standard (e.g., Lanosterol-d7, as a surrogate)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Procedure for Cellular Extracts:^[1]
 - Resuspend 5 to 10 million cells in a suitable volume of PBS.
 - Add 6 mL of a chloroform:methanol (1:2 v/v) solution to the cell suspension.
 - Spike the mixture with a known amount of deuterated internal standard.
 - Vortex the sample vigorously for 10 seconds and then centrifuge at 1360 x g for 5 minutes to pellet insoluble material.
 - Transfer the supernatant to a new glass tube.
 - Add 2 mL each of chloroform and PBS to the supernatant, vortex, and centrifuge again to induce phase separation.
 - Carefully collect the lower organic phase containing the lipids.
 - Dry the organic extract under a stream of nitrogen at approximately 35°C.
- Procedure for Saponification (for esterified sterols):^[2]
 - To the dried lipid extract, add 1 mL of freshly prepared ethanolic KOH solution.
 - Incubate the mixture to hydrolyze sterol esters.

- Neutralize the solution with acetic acid.
- Perform a liquid-liquid extraction using hexane to extract the free sterols.
- Evaporate the hexane extract to dryness.
- Solid Phase Extraction (SPE) Cleanup:[1]
 - Reconstitute the dried extract in 1 mL of toluene.
 - Load the solution onto a pre-conditioned C18 SPE cartridge.
 - Wash the cartridge with 1 mL of hexane to elute nonpolar compounds.
 - Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.
 - Dry the eluted sterol fraction under nitrogen.
 - Reconstitute the final sample in 95% methanol for HPLC-MS analysis.

2. HPLC-MS/MS Method

This method is based on general protocols for sterol analysis by reverse-phase HPLC-MS.[1][3][4][5]

- Instrumentation:
 - UPLC system coupled to a triple quadrupole mass spectrometer.[6]
 - Electrospray Ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).[7]
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[1]
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[1]

- Flow Rate: 0.3 mL/min.[7]
- Column Temperature: 40°C.[7]
- Injection Volume: 5-10 µL.[1]
- Gradient Program:
 - Start with a high percentage of mobile phase A, then ramp up to a high percentage of mobile phase B to elute the relatively nonpolar sterols. A typical gradient might start at 85% B, ramp to 100% B over 13 minutes, and hold for 10 minutes.[1]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[7]
 - Capillary Voltage: 3500 V.[7]
 - Gas Temperature: 350°C.[7]
 - Gas Flow: 9 L/min.[7]
 - Nebulizer Pressure: 40 psi.[7]
 - MRM Transitions: Specific precursor-to-product ion transitions for **31-Norlanostenol** and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on the structure of lanosterol, the precursor ion ([M+H]⁺) for **31-Norlanostenol** (C₂₉H₄₈O) would be approximately m/z 413.38. Fragmentation would likely involve the loss of water ([M+H-H₂O]⁺), resulting in a product ion around m/z 395.37.

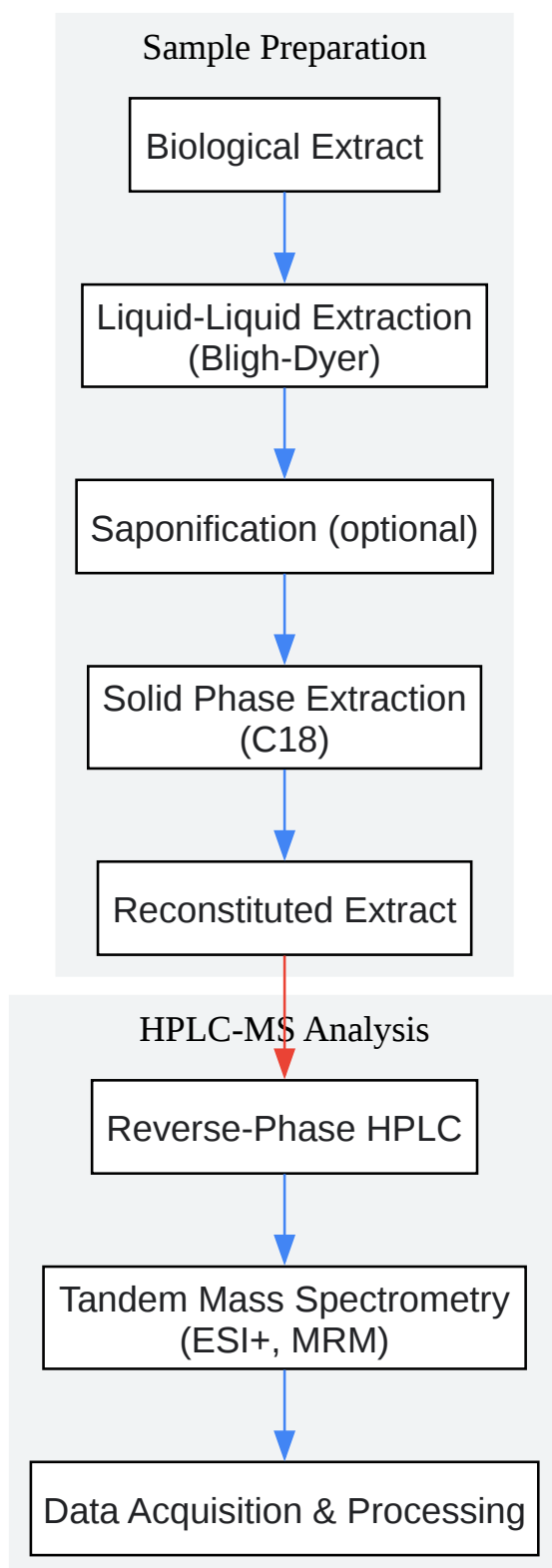
Data Presentation

Table 1: HPLC-MS/MS Quantitative Data (Hypothetical for **31-Norlanostenol**)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)	LOD (ng/mL)	LOQ (ng/mL)	Linearity Range (ng/mL)
31-Norlanostanol	413.38	395.37	~15.2	~0.5	~1.5	2 - 2000
Lanosterol-d7 (IS)	434.45	416.44	~15.1	-	-	-

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical sensitivities for sterol analysis.[\[8\]](#)

Visualizations



31-Norlanostenol
[M+H]⁺ (m/z ~413.38)

- H₂O

Product Ion
[M+H-H₂O]⁺ (m/z ~395.37)

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